molecular formula C12H20O2 B12677114 4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate CAS No. 85392-39-8

4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate

Cat. No.: B12677114
CAS No.: 85392-39-8
M. Wt: 196.29 g/mol
InChI Key: UWKSAKQUWSBZEJ-UHFFFAOYSA-N
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Description

4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate is an organic compound with the molecular formula C12H20O2. It is a bicyclic ester that features a unique structure, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate typically involves the esterification of 4,7,7-Trimethylbicyclo(4.1.0)hept-3-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,7,7-Trimethylbicyclo(4.1.0)hept-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,7-Trimethylbicyclo(41Its bicyclic structure also contributes to its stability and versatility in synthetic chemistry .

Properties

CAS No.

85392-39-8

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl) acetate

InChI

InChI=1S/C12H20O2/c1-7-5-9-10(12(9,3)4)6-11(7)14-8(2)13/h7,9-11H,5-6H2,1-4H3

InChI Key

UWKSAKQUWSBZEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C2(C)C)CC1OC(=O)C

Origin of Product

United States

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